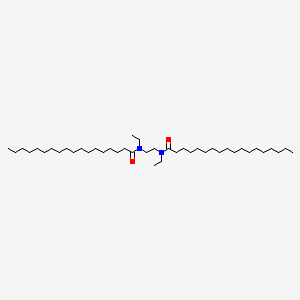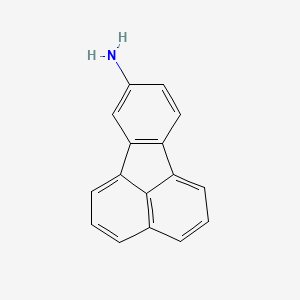
Quinine, methochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinine, methochloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound, like its parent compound, has various medicinal properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of quinine, methochloride typically involves the transformation of quinine into its methochloride form. This can be achieved by reacting quinine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of quinine from the bark of the cinchona tree, followed by its chemical modification. The extraction process includes liquid-solid extraction using solvents like ethanol. The extracted quinine is then reacted with methyl chloride to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Quinine, methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quinine.
Substitution: It can undergo substitution reactions where the methochloride group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions include various quinone derivatives, reduced quinine, and substituted quinine compounds .
Aplicaciones Científicas De Investigación
Quinine, methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying cellular processes and as a model compound in pharmacological studies.
Medicine: this compound is investigated for its potential antimalarial properties and its effects on muscle membrane and sodium channels.
Industry: It is used in the production of pharmaceuticals and as a flavoring agent in the food industry .
Mecanismo De Acción
The mechanism of action of quinine, methochloride involves its interaction with cellular components. It is believed to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, it affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
Comparación Con Compuestos Similares
Quinine, methochloride can be compared with other quinoline derivatives such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Amodiaquine: Used for its antimalarial and anti-inflammatory properties.
Mefloquine: Known for its efficacy against multidrug-resistant malaria
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to be used in various applications beyond its antimalarial properties. Its ability to interact with muscle membranes and sodium channels sets it apart from other quinoline derivatives .
Similar Compounds:
- Chloroquine
- Amodiaquine
- Mefloquine
- Tafenoquine
- Bulaquine
Propiedades
| 63717-11-3 | |
Fórmula molecular |
C21H27ClN2O2 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
Clave InChI |
JDGBARYFQADTHZ-KCWPWBDNSA-M |
SMILES isomérico |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
SMILES canónico |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)




